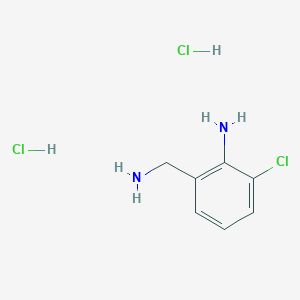

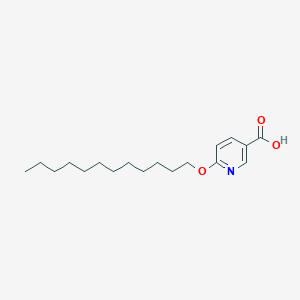

![molecular formula C19H15ClN2O4S2 B2451267 5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide CAS No. 922062-24-6](/img/structure/B2451267.png)

5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide” is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Synthesis Analysis

The synthesis of this compound involves the use of pharmaceutically acceptable salts of Formula (I), where the variables R1-R4, n, and L are defined in the patent . The patent also provides methods of synthesizing compounds of Formula (I) and pharmaceutical compositions containing compounds of Formula (I) .Molecular Structure Analysis

The molecular weight of the compound is 434.92 . The molecular formula is C19 H15 Cl N2 O4 S2 . The compound is achiral .Chemical Reactions Analysis

The compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is synthesized using pharmaceutically acceptable salts of Formula (I) .Physical And Chemical Properties Analysis

The compound has a logP value of 4.7017, a logD value of 4.6901, and a logSw value of -4.7294 .Scientific Research Applications

Synthesis and Chemical Properties

- A study demonstrated the asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines, showing the successful combination of chiral phosphoric acid and Ag(I) catalysts. This method provided a facile approach to synthesize optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives, crucial for further heterocyclic product transformations (Ren, Wang, & Liu, 2014).

Biological Activity

- Research on 4-Chloro-3-nitrobenzenesulfonamide led to the discovery of a novel class of [1,4]oxazepine-based primary sulfonamides with strong inhibition of human carbonic anhydrases, which are therapeutically relevant. This highlights the potential medical applications of related compounds (Sapegin et al., 2018).

Material Science

- A study on the reaction of various anilines with sulfuric acid revealed the concurrent formation of halogeno-substituted dibenzo[b,e]azepines and dibenzo[b,f]azocines. These compounds' structural properties, such as the twist-boat form of the azepine ring and their ability to form a three-dimensional framework structure, underscore their significance in material science (Acosta Quintero et al., 2019).

Pharmacology

- An investigation into dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines showed that the chlorine substitution pattern significantly influences pharmacology at various receptors, like H1R, H4R, and 5-HT2AR. This finding is pivotal in the development of receptor-specific drugs (Naporra et al., 2016).

Mechanism of Action

properties

IUPAC Name |

5-chloro-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4S2/c1-2-22-14-5-3-4-6-16(14)26-15-8-7-12(11-13(15)19(22)23)21-28(24,25)18-10-9-17(20)27-18/h3-11,21H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOPAVIKBFXQQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

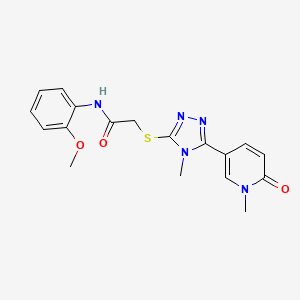

![ethyl N-[(benzyloxy)methanethioyl]carbamate](/img/structure/B2451190.png)

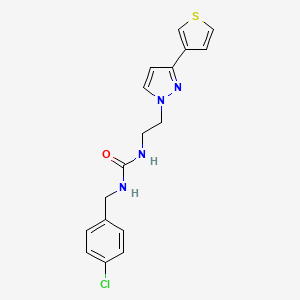

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2451191.png)

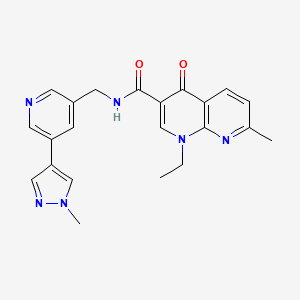

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylonitrile](/img/structure/B2451197.png)

![1-{5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2-pyridinyl}-1-ethanone](/img/structure/B2451200.png)

![N-(2-Chlorophenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2451203.png)

![7-[(4-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)